molecular formula C6H8N2OS B13148434 2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one

2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one

Cat. No.: B13148434
M. Wt: 156.21 g/mol
InChI Key: HPVGTOAGBBUNRV-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the methylamino group. One common method might include the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions would introduce the ethanone and methylamino groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, affecting various biochemical pathways. The methylamino group might enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one: Lacks the methyl group, which might affect its reactivity and biological activity.

    2-(Dimethylamino)-1-(1,2-thiazol-3-yl)ethan-1-one: Contains an additional methyl group, potentially altering its properties.

Uniqueness

2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of both the thiazole ring and the methylamino group provides a distinctive set of properties that can be exploited in various applications.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-(methylamino)-1-(1,2-thiazol-3-yl)ethanone

InChI

InChI=1S/C6H8N2OS/c1-7-4-6(9)5-2-3-10-8-5/h2-3,7H,4H2,1H3

InChI Key

HPVGTOAGBBUNRV-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=NSC=C1

Origin of Product

United States

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